molecular formula C18H19NO4 B3120350 (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid CAS No. 26250-86-2

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B3120350
CAS No.: 26250-86-2
M. Wt: 313.3 g/mol
InChI Key: WUIQVOMIYLNNEC-INIZCTEOSA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a phenyl group attached to the butanoic acid chain. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected amino acid. The phenyl group is then introduced through a series of reactions involving the use of phenylacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the benzyloxycarbonyl group.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and bases like sodium hydride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in selective reactions without interference from the amino group. The phenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, facilitating its role in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid
  • (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a phenyl group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

(3S)-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIQVOMIYLNNEC-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190409
Record name (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26250-86-2
Record name (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26250-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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